Ethyl 3-amino-4-hydroxybutanoate is a compound of significant interest in organic chemistry and medicinal research. It is an amino acid derivative that possesses both amino and hydroxyl functional groups, which confer unique chemical properties and biological activities. This compound is often utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules.
Ethyl 3-amino-4-hydroxybutanoate can be derived from various natural and synthetic sources. It is primarily synthesized through chemical reactions involving simpler precursors, such as 3-amino-4-hydroxybutanoic acid, which can be esterified with ethanol to yield the ethyl ester form of the compound.
In terms of classification, ethyl 3-amino-4-hydroxybutanoate falls under the category of amino acids, specifically as a non-proteinogenic amino acid. It is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a butanoic acid backbone.
The synthesis of ethyl 3-amino-4-hydroxybutanoate can be achieved through several methods:
The choice of synthesis method can significantly impact yield and purity. Esterification reactions typically require careful control of temperature and reactant concentrations to minimize side reactions. Enzymatic methods, while often more expensive, can provide higher yields with fewer by-products.
Ethyl 3-amino-4-hydroxybutanoate has a molecular formula of CHNO. Its structure features:
Ethyl 3-amino-4-hydroxybutanoate participates in several chemical reactions:
The conditions for these reactions vary; for instance, oxidation typically requires an aqueous medium with potassium permanganate, while substitution reactions may necessitate coupling agents like dicyclohexylcarbodiimide.
The mechanism of action for ethyl 3-amino-4-hydroxybutanoate involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions. The presence of both an amino and hydroxyl group allows it to participate in various biochemical pathways, particularly in modulating enzyme activity or receptor binding in medicinal applications.
Ethyl 3-amino-4-hydroxybutanoate is typically a white crystalline solid at room temperature. It is soluble in water due to its polar functional groups, which enhance its hydrogen-bonding capacity.
Ethyl 3-amino-4-hydroxybutanoate has diverse applications across several scientific fields:
Carbonyl reductases catalyze the stereoselective reduction of prochiral keto groups to chiral alcohols, serving as pivotal biocatalysts for synthesizing Ethyl (3R,4S)-3-amino-4-hydroxybutanoate precursors. Candida albicans-derived carbonyl reductase (CaCR) achieves >99% ee for ethyl (S)-4-chloro-3-hydroxybutanoate [(S)-CHBE], a structural analog, through NADPH-dependent reduction of ethyl 4-chloro-3-oxobutanoate (COBE) [8]. Similarly, Burkholderia gladioli carbonyl reductase (BgADH3) exhibits dual NADH/NADPH dependency and dimeric quaternary structure, enabling efficient synthesis of (R)-CHBE with 99.9% ee [10]. These enzymes demonstrate broad substrate specificity toward β-keto esters, with catalytic efficiencies (kcat/Km) reaching 131 mM−1s−1 for NADPH-dependent COBE reduction [10].
Table 1: Carbonyl Reductases for Chiral Hydroxybutanoate Synthesis
Enzyme Source | Cofactor | Product | ee (%) | Activity (U/mg) | Optimal pH/Temp |
---|---|---|---|---|---|
Candida albicans CaCR | NADPH | (S)-CHBE | >99 | 5.7 | pH 6.0–7.5, 30°C |
Burkholderia gladioli BgADH3 | NADPH/NADH | (R)-CHBE | 99.9 | 9.1 (NADPH) | pH 6.5, 40°C |
Pichia stipitis PsCR | NADPH | (S)-CHBE | 100 | 32 | pH 7.0, 30°C |
Economical NADPH regeneration is achieved through enzyme-coupled systems. Co-expression of glucose dehydrogenase (GDH) with CaCR in E. coli enables continuous NADPH recycling using glucose, eliminating exogenous cofactor addition [8]. This system achieves 1.32 M (S)-CHBE yield in a water/butyl acetate biphasic reactor. For BgADH3, a GDH-coupled system in aqueous/octanol biphasic media facilitates complete conversion of 1.2 M COBE to (R)-CHBE at a space-time yield of 4.47 mmol·L−1·h−1·g DCW−1 [10]. Formate dehydrogenase (FDH) provides an alternative NAD+ regeneration route for NADH-dependent reductases, though glucose-based systems dominate industrial applications due to lower cost [4].
Halohydrin dehalogenases (HHDHs) catalyze the enantioselective ring-opening of epoxides by nucleophiles (e.g., cyanide), generating β-hydroxy nitriles hydrolyzable to Ethyl 3-amino-4-hydroxybutanoate. Agrobacterium tumefaciens HHDH converts epichlorohydrin derivatives to ethyl (R)-4-cyano-3-hydroxybutanoate—a precursor to 3-amino-4-hydroxybutanoate esters—with strict stereocontrol [4]. Directed evolution of HHDHs enhances activity toward bulky epoxides, enabling access to both (R)- and (S)-configured β-hydroxy amines. The anti-SN2 mechanism ensures inversion of configuration, allowing predictable stereochemical outcomes when using enantiopure epoxide substrates [4].
Biphasic systems mitigate substrate/product inhibition and enhance solubility. For CaCR-catalyzed COBE reduction, butyl acetate/water (1:1 vol/vol) increases (S)-CHBE titer to 1.32 M—4× higher than monophasic aqueous systems [8]. Octanol/water systems optimize BgADH3-catalyzed reactions due to octanol’s high log P (2.9) and biocompatibility, preserving >90% enzyme activity [10]. Substrate fed-batch strategies further improve efficiency: stepwise addition of COBE to aqueous/octanol media enables 1.2 M substrate conversion without biocatalyst inactivation [10].
Table 2: Solvent Systems for Biphasic Biocatalysis
Solvent | log P | Residual Activity (%) | Substrate Loading | Product Titer |
---|---|---|---|---|
Butyl acetate | 1.7 | 85 | 300 g/L COBE | 1.32 M (S)-CHBE |
Octanol | 2.9 | 91 | 1.2 M COBE | 1.2 M (R)-CHBE |
Methyl tert-butyl ether (MTBE) | 1.2 | 100 | Not reported | Not reported |
n-Heptane | 4.0 | 102 | 1.0 M COBE | 0.95 M (R)-CHBE |
Lipases selectively acylate/alcoholize one enantiomer of racemic β-hydroxy esters, enabling kinetic resolution. Candida antarctica lipase B (CAL-B) exhibits high activity toward 4-chloro-3-hydroxybutanoate esters, resolving racemic mixtures to enantiopure (S)-isomers with ee >99% [4]. Substrate engineering optimizes recognition: ethyl esters outperform bulkier tert-butyl analogs due to steric fit in CAL-B’s hydrophobic active site. For Ethyl 3-amino-4-hydroxybutanoate precursors, Pseudomonas fluorescens lipase selectively hydrolyzes the (R)-enantiomer of N-acetyl-protected amino esters, yielding (S)-enantiomers with 98% ee after 50% conversion [4].
Immobilization enhances lipase reusability and stability. CaCR adsorbed on EziGTM silica carriers retains >95% activity after 10 batches in a fluidized-bed reactor for COBE reduction [8]. Novozym® 435 (CAL-B immobilized on acrylic resin) achieves 200 cycles in packed-bed reactors for β-hydroxy ester resolution, reducing production costs by 60% [4]. Cross-linked enzyme aggregates (CLEAs) of Burkholderia cepacia lipase show high mechanical stability in rotating disc reactors, facilitating continuous synthesis of chiral amino-hydroxy esters at gram-scale.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0